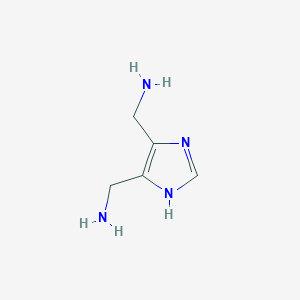
(1H-Imidazole-4,5-diyl)dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-IMIDAZOLE-4,5-DIMETHANAMINE is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their versatility and are utilized in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-4,5-DIMETHANAMINE typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines followed by cyclization and elimination reactions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods include the use of catalysts such as erbium triflate to promote the cyclo-condensation of various starting materials . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-IMIDAZOLE-4,5-DIMETHANAMINE undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives .
Applications De Recherche Scientifique
1H-IMIDAZOLE-4,5-DIMETHANAMINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-IMIDAZOLE-4,5-DIMETHANAMINE involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound can also interact with DNA and proteins, affecting their function and stability . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1H-IMIDAZOLE-4,5-DIMETHANAMINE can be compared with other imidazole derivatives such as:
1H-IMIDAZOLE-2-CARBOXALDEHYDE: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-IMIDAZOLE-4-CARBOXYLIC ACID: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
1H-IMIDAZOLE-5-CARBOXYLIC ACID: Studied for its potential therapeutic applications and as a precursor in chemical synthesis.
The uniqueness of 1H-IMIDAZOLE-4,5-DIMETHANAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
771579-17-0 |
|---|---|
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
[4-(aminomethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9) |
Clé InChI |
NVXCHCRJASEREF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)

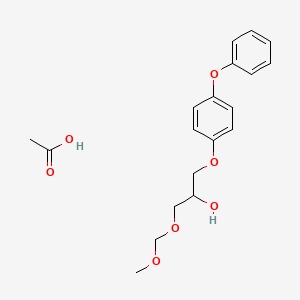
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
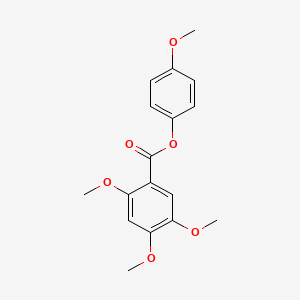
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
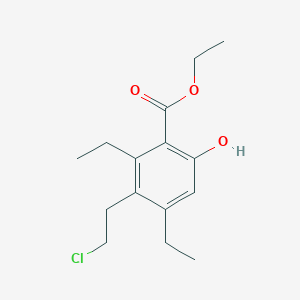
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
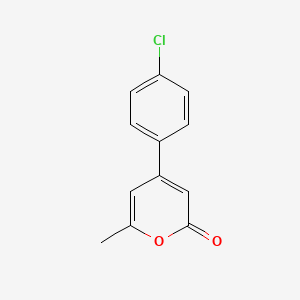
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
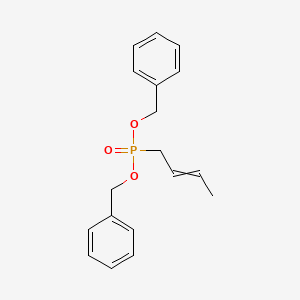

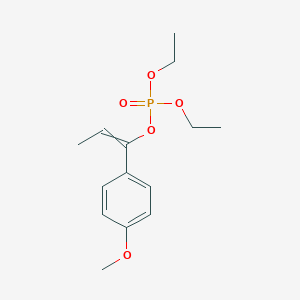
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
